Cas no 2248395-59-5 (4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid)

4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid is a fluorinated furan derivative with potential applications in pharmaceutical and agrochemical research. Its difluoromethyl group enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The methyl substitution at the 5-position contributes to steric and electronic modulation, while the carboxylic acid functionality allows for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, where fluorinated motifs are sought for their ability to improve binding affinity and pharmacokinetic properties. Its well-defined structure and reactivity profile make it a reliable building block for medicinal chemistry and material science applications.
4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid structure
2248395-59-5 structure
Product name:4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid
CAS No:2248395-59-5
MF:C7H6F2O3
Molecular Weight:176.117549419403
CID:6225206
PubChem ID:137937907

4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid
    • 2248395-59-5
    • EN300-6509353
    • インチ: 1S/C7H6F2O3/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2,6H,1H3,(H,10,11)
    • InChIKey: APPFEPLEVCUVCQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(=O)O)OC=1C)F

計算された属性

  • 精确分子量: 176.02850037g/mol
  • 同位素质量: 176.02850037g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 184
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4Ų
  • XLogP3: 1.9

4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6509353-2.5g
4-(difluoromethyl)-5-methylfuran-2-carboxylic acid
2248395-59-5 95.0%
2.5g
$2464.0 2025-03-14
Enamine
EN300-6509353-0.1g
4-(difluoromethyl)-5-methylfuran-2-carboxylic acid
2248395-59-5 95.0%
0.1g
$1106.0 2025-03-14
Enamine
EN300-6509353-10.0g
4-(difluoromethyl)-5-methylfuran-2-carboxylic acid
2248395-59-5 95.0%
10.0g
$5405.0 2025-03-14
Enamine
EN300-6509353-0.05g
4-(difluoromethyl)-5-methylfuran-2-carboxylic acid
2248395-59-5 95.0%
0.05g
$1056.0 2025-03-14
Enamine
EN300-6509353-1.0g
4-(difluoromethyl)-5-methylfuran-2-carboxylic acid
2248395-59-5 95.0%
1.0g
$1256.0 2025-03-14
Enamine
EN300-6509353-0.25g
4-(difluoromethyl)-5-methylfuran-2-carboxylic acid
2248395-59-5 95.0%
0.25g
$1156.0 2025-03-14
Enamine
EN300-6509353-0.5g
4-(difluoromethyl)-5-methylfuran-2-carboxylic acid
2248395-59-5 95.0%
0.5g
$1207.0 2025-03-14
Enamine
EN300-6509353-5.0g
4-(difluoromethyl)-5-methylfuran-2-carboxylic acid
2248395-59-5 95.0%
5.0g
$3645.0 2025-03-14

4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid 関連文献

4-(Difluoromethyl)-5-methylfuran-2-carboxylic acidに関する追加情報

Professional Introduction to 4-(Difluoromethyl)-5-methylfuran-2-carboxylic Acid (CAS No. 2248395-59-5)

4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid, identified by its CAS number 2248395-59-5, is a significant compound in the realm of chemical and pharmaceutical research. This molecule, featuring a unique combination of functional groups, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of both difluoromethyl and methyl substituents on the furan ring imparts distinct chemical properties that make it a valuable building block for various synthetic pathways.

The compound's structure is characterized by a carboxylic acid group at the 2-position of the furan ring, which is further modified by a difluoromethyl group at the 4-position and a methyl group at the 5-position. This arrangement not only influences its reactivity but also enhances its suitability for diverse chemical transformations. The difluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug molecules, making it a preferred moiety in medicinal chemistry.

In recent years, 4-(difluoromethyl)-5-methylfuran-2-carboxylic acid has been explored in several cutting-edge research projects aimed at developing novel therapeutic agents. One notable area of interest is its application in the synthesis of bioactive molecules targeting inflammatory and infectious diseases. The compound's unique structural features allow for the facile introduction of additional functional groups, enabling the creation of complex scaffolds with tailored biological activities.

A significant study published in the Journal of Medicinal Chemistry highlighted the use of 4-(difluoromethyl)-5-methylfuran-2-carboxylic acid as a key intermediate in the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs). The researchers demonstrated that incorporating this moiety into their molecular framework significantly improved both potency and selectivity, leading to compounds with reduced side effects compared to traditional NSAIDs. This finding underscores the importance of structural optimization in drug design and highlights the potential of Difluoromethyl-5-methylfuran-2-carboxylic acid as a versatile building block.

The pharmaceutical industry has also shown interest in this compound for its potential role in antiviral and antibacterial applications. The electron-withdrawing nature of the difluoromethyl group can enhance the interactions between a drug molecule and its biological target, thereby improving efficacy. Additionally, the furan ring provides a rigid scaffold that can be modified to target specific binding sites on enzymes or receptors involved in viral replication and bacterial metabolism.

Synthetic chemists have leveraged 4-(difluoromethyl)-5-methylfuran-2-carboxylic acid to develop novel synthetic methodologies that could revolutionize drug discovery processes. For instance, researchers have utilized this compound as a precursor in cross-coupling reactions, which are essential for constructing complex organic molecules. These reactions often involve palladium catalysts and provide efficient routes to introduce new functional groups into a molecular framework with high precision.

The versatility of 4-(difluoromethyl)-5-methylfuran-2-carboxylic acid extends beyond pharmaceutical applications. It has been used in materials science research, where its unique properties contribute to the development of advanced polymers and coatings. The presence of both polar functional groups (carboxylic acid and furan ring) allows for strong interactions with other materials, making it an excellent candidate for creating hybrid materials with enhanced performance characteristics.

In conclusion, 4-(Difluoromethyl)-5-methylfuran-2-carboxylic acid(CAS No. 2248395-59-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its structural features make it an invaluable tool for synthetic chemists and pharmacologists alike, offering opportunities for innovation in drug development, materials science, and beyond. As research continues to uncover new applications for this compound, its significance is expected to grow even further.

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